molecular formula C16H22N2O3 B12270519 N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide

Cat. No.: B12270519
M. Wt: 290.36 g/mol
InChI Key: TVHCYDVDSDOHTG-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the morpholine ring, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}: A compound with a similar structure but different functional groups.

    N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)pyridazine]: Another related compound with a pyridazine ring.

Uniqueness

N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-cyclopropyl-4-[(4-methoxyphenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C16H22N2O3/c1-20-14-6-2-12(3-7-14)10-18-8-9-21-15(11-18)16(19)17-13-4-5-13/h2-3,6-7,13,15H,4-5,8-11H2,1H3,(H,17,19)

InChI Key

TVHCYDVDSDOHTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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